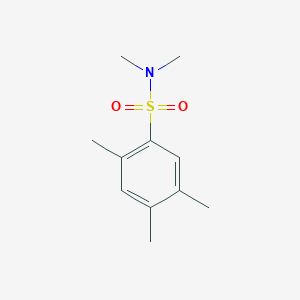![molecular formula C21H18ClNO3 B5699420 N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide, also known as BPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exert its biological activities by modulating various biochemical and physiological processes in the body. For example, N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in the development of inflammatory diseases. N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has also been found to induce apoptosis in cancer cells by activating various cellular pathways involved in programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information on the long-term effects of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide on human health, as most studies have been conducted in vitro or in animal models.
Future Directions
- Further studies are needed to elucidate the mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide and its potential therapeutic targets.
- Clinical trials are needed to evaluate the safety and efficacy of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in humans.
- Studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in combination with other drugs for the treatment of inflammatory diseases and cancer.
- Further studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide as a diagnostic tool for cancer detection.
- Studies are needed to investigate the potential use of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in other areas of medicine, such as neurology and psychiatry.
Synthesis Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with 3-chlorophenol in the presence of a base to form 4-(benzyloxy)phenyl 3-chlorophenyl ether. Finally, the ether is reacted with chloroacetic acid in the presence of a base to form N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies have shown that N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases such as arthritis. N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has also been found to exhibit analgesic properties by blocking the transmission of pain signals in the nervous system.
In addition, N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Studies have shown that N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-4-8-20(13-17)26-15-21(24)23-18-9-11-19(12-10-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWHLUNAZQPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

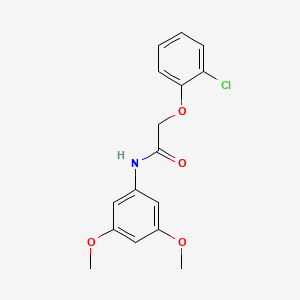
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
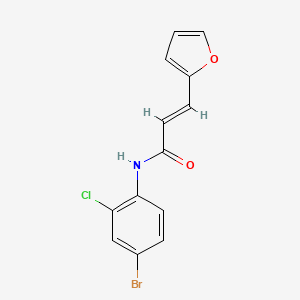
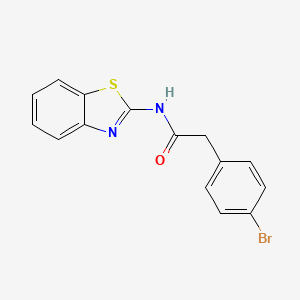
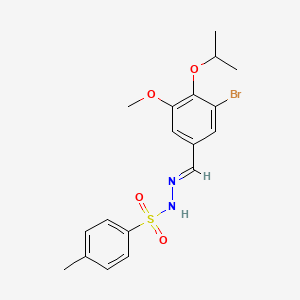
![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)
![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)




![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
